molecular formula C21H14ClN5O3S B4931235 1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone

Cat. No.: B4931235
M. Wt: 451.9 g/mol
InChI Key: ZFWAJRFEZBMSAK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is a complex organic compound characterized by the presence of chlorophenyl, nitrophenyl, and tetrazolyl groups

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-(1-phenyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O3S/c22-16-10-6-14(7-11-16)19(28)20(15-8-12-18(13-9-15)27(29)30)31-21-23-24-25-26(21)17-4-2-1-3-5-17/h1-13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWAJRFEZBMSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SC(C3=CC=C(C=C3)[N+](=O)[O-])C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the chlorophenyl and nitrophenyl intermediates: These intermediates are synthesized through electrophilic aromatic substitution reactions.

    Coupling with tetrazolyl group: The tetrazolyl group is introduced via a nucleophilic substitution reaction, often using a tetrazole derivative and a suitable leaving group.

    Final coupling reaction: The final product is obtained by coupling the chlorophenyl and nitrophenyl intermediates with the tetrazolyl group under controlled conditions, such as specific temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents are employed under specific conditions (e.g., acidic or basic medium).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-2-(4-nitrophenyl)ethanone: Lacks the tetrazolyl group, resulting in different chemical properties and applications.

    1-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone:

Uniqueness

1-(4-chlorophenyl)-2-(4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone is unique due to the combination of chlorophenyl, nitrophenyl, and tetrazolyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications in various scientific fields.

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